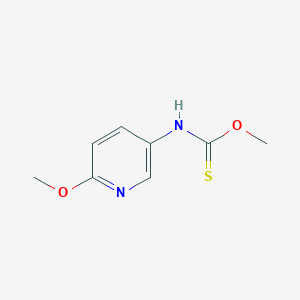
O-methyl (6-methoxypyridin-3-yl)carbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-methyl (6-methoxypyridin-3-yl)carbamothioate, also known as OMPCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. OMPCT is a carbamate derivative that has been synthesized through a specific method and has been found to have unique biochemical and physiological effects.
科学的研究の応用
O-methyl (6-methoxypyridin-3-yl)carbamothioate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of O-methyl (6-methoxypyridin-3-yl)carbamothioate is in the field of pesticide development. O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to have potent insecticidal activity against various pests, including aphids, spider mites, and whiteflies. The compound has also been found to have fungicidal activity against various plant pathogens.
In addition to its applications in pesticide development, O-methyl (6-methoxypyridin-3-yl)carbamothioate has also been studied for its potential applications in the field of medicine. The compound has been found to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. O-methyl (6-methoxypyridin-3-yl)carbamothioate has also been found to have antibacterial and antiviral activity against various pathogens, including Staphylococcus aureus and influenza virus.
作用機序
The mechanism of action of O-methyl (6-methoxypyridin-3-yl)carbamothioate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In the case of insecticidal activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate is believed to inhibit acetylcholinesterase, an enzyme that is essential for nerve impulse transmission in insects. In the case of anticancer activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate is believed to inhibit the activity of specific kinases, which are enzymes that play a critical role in cancer cell growth and proliferation.
Biochemical and Physiological Effects
O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to have various biochemical and physiological effects. In the case of insecticidal activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to cause paralysis and death in insects by inhibiting nerve impulse transmission. In the case of anticancer activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the primary advantages of using O-methyl (6-methoxypyridin-3-yl)carbamothioate in lab experiments is its high potency and specificity. The compound has been found to have potent activity against various pests and pathogens, making it an ideal candidate for pesticide and drug development. However, one of the limitations of using O-methyl (6-methoxypyridin-3-yl)carbamothioate in lab experiments is its potential toxicity. The compound has been found to have toxic effects on non-target organisms, including humans, and therefore requires careful handling and disposal.
将来の方向性
There are several future directions for research on O-methyl (6-methoxypyridin-3-yl)carbamothioate. One of the primary directions is to further investigate the mechanism of action of the compound. Understanding the specific enzymes and receptors that O-methyl (6-methoxypyridin-3-yl)carbamothioate targets could lead to the development of more potent and specific pesticides and drugs.
Another direction for research is to investigate the potential applications of O-methyl (6-methoxypyridin-3-yl)carbamothioate in the field of nanotechnology. The compound has been found to have unique physicochemical properties that could make it an ideal candidate for various nanotechnology applications, including drug delivery and imaging.
Conclusion
In conclusion, O-methyl (6-methoxypyridin-3-yl)carbamothioate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized through a specific method and has been found to have unique biochemical and physiological effects. O-methyl (6-methoxypyridin-3-yl)carbamothioate has been extensively studied for its potential applications in pesticide development and medicine. The compound has also been found to have unique physicochemical properties that could make it an ideal candidate for various nanotechnology applications. Further research is needed to fully understand the mechanism of action of O-methyl (6-methoxypyridin-3-yl)carbamothioate and to explore its potential applications in various fields.
合成法
O-methyl (6-methoxypyridin-3-yl)carbamothioate is synthesized through a specific method using a reaction between 6-methoxypyridin-3-amine and thiophosgene. The reaction yields O-methyl (6-methoxypyridin-3-yl)carbamothioate as a white crystalline solid with a melting point of 165-167°C. The purity of the compound can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
特性
CAS番号 |
120098-49-9 |
|---|---|
製品名 |
O-methyl (6-methoxypyridin-3-yl)carbamothioate |
分子式 |
C8H10N2O2S |
分子量 |
198.24 g/mol |
IUPAC名 |
O-methyl N-(6-methoxypyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C8H10N2O2S/c1-11-7-4-3-6(5-9-7)10-8(13)12-2/h3-5H,1-2H3,(H,10,13) |
InChIキー |
MQZNLKZPDHYMNU-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)NC(=S)OC |
正規SMILES |
COC1=NC=C(C=C1)NC(=S)OC |
同義語 |
Carbamothioic acid, (6-methoxy-3-pyridinyl)-, O-methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



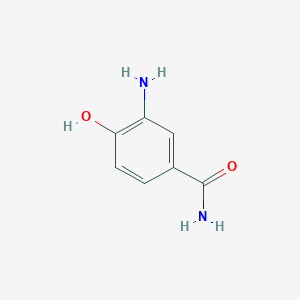

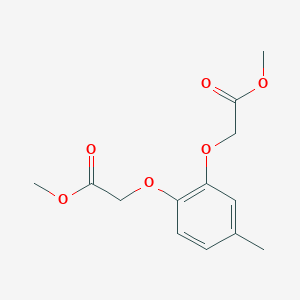




![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)

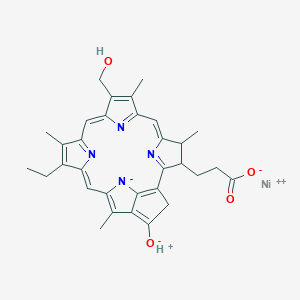
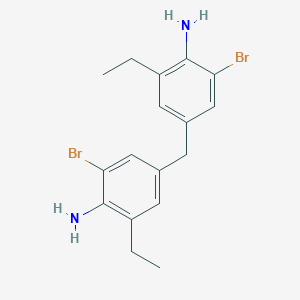
![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)

